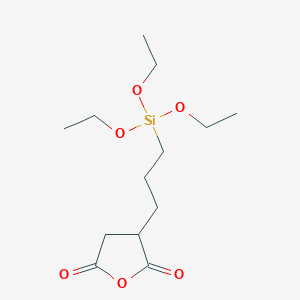

3-(TRIETHOXYSILYL)PROPYLSUCCINIC ANHYDRIDE

Übersicht

Beschreibung

2,5-Furandione, dihydro-3-[3-(triethoxysilyl)propyl]- is a chemical compound with the molecular formula C13H24O6Si and a molecular weight of 304.41 g/mol . It is also known by other names such as 3-(triethoxysilylpropyl)oxolane-2,5-dione and triethoxysilylpropyl succinic anhydride . This compound is typically a colorless to light yellow or light orange clear liquid .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Furandione, dihydro-3-[3-(triethoxysilyl)propyl]- involves the reaction of maleic anhydride with 3-(triethoxysilyl)propylamine . The reaction is typically carried out in an inert atmosphere to prevent moisture from affecting the reaction, as the compound is sensitive to hydrolysis . The reaction conditions often include a solvent such as toluene and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity . The product is then purified through distillation or recrystallization to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Furandione, dihydro-3-[3-(triethoxysilyl)propyl]- undergoes various chemical reactions, including:

Hydrolysis: The compound reacts with water to form 3-(triethoxysilyl)propylsuccinic acid.

Substitution: It can undergo nucleophilic substitution reactions where the anhydride group is replaced by other nucleophiles.

Polymerization: The compound can be used as a monomer in polymerization reactions to form silane-modified polymers.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions under mild conditions.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Polymerization: Catalysts such as tin or titanium compounds under controlled temperature and pressure.

Major Products Formed

Hydrolysis: 3-(triethoxysilyl)propylsuccinic acid.

Substitution: Various substituted succinic anhydrides depending on the nucleophile used.

Polymerization: Silane-modified polymers with applications in adhesives and sealants.

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Surface Functionalization

- TESPSA is widely used for immobilizing biomolecules on surfaces, which is crucial in biosensor technology. The compound facilitates the covalent attachment of amino-terminated molecules through a ring-opening reaction, forming stable amide bonds. This method has shown to maintain the functional integrity of immobilized proteins, making it essential for diagnostic devices .

-

Nanocomposite Development

- As a silane coupling agent, TESPSA enhances the adhesion between organic polymers and inorganic fillers, improving the mechanical properties of nanocomposites. It is particularly effective in the synthesis of carbon nanotubes and graphene composites, where it helps create stable interfaces that enhance performance characteristics .

- CO₂ Separation Membranes

- Biomedical Applications

Data Tables

| Application Area | Description |

|---|---|

| Surface Functionalization | Immobilization of proteins for biosensing |

| Nanocomposite Development | Enhances adhesion in polymer-inorganic composites |

| Gas Separation | High selectivity membranes for CO₂/N₂ separation |

| Biomedical Uses | Drug delivery systems and tissue engineering |

Case Studies

- Biosensor Development

- Nanocomposite Enhancements

-

Environmental Technology

- The development of CO₂ separation membranes incorporating TESPSA showed promising results, with selectivities reaching values that could enhance efficiency in industrial gas separation processes. The thermal degradation properties were crucial for optimizing membrane performance under operational conditions .

Wirkmechanismus

The mechanism of action of 2,5-Furandione, dihydro-3-[3-(triethoxysilyl)propyl]- involves its ability to form stable covalent bonds with various substrates. The triethoxysilyl group can undergo hydrolysis to form silanol groups, which can then react with hydroxyl groups on surfaces to form strong siloxane bonds . This property makes it an excellent coupling agent for surface modification and adhesion .

Vergleich Mit ähnlichen Verbindungen

2,5-Furandione, dihydro-3-[3-(triethoxysilyl)propyl]- can be compared with other similar compounds such as:

3-(triethoxysilyl)propylsuccinic anhydride: Similar in structure but lacks the furan ring, making it less reactive in certain applications.

3-(trimethoxysilyl)propylsuccinic anhydride: Similar but with methoxy groups instead of ethoxy groups, affecting its hydrolysis rate and reactivity.

3-(triethoxysilyl)propylmaleic anhydride: Contains a maleic anhydride group instead of a succinic anhydride group, leading to different reactivity and applications.

The uniqueness of 2,5-Furandione, dihydro-3-[3-(triethoxysilyl)propyl]- lies in its combination of the furan ring and the triethoxysilyl group, providing a balance of reactivity and stability for various applications .

Biologische Aktivität

3-(Triethoxysilyl)propylsuccinic anhydride (TESPSA) is a silane coupling agent that has garnered attention for its potential applications in various fields, including biosensing and surface modification. This article provides a detailed overview of its biological activity, focusing on its biochemical interactions, immobilization capabilities, and implications for biosensor development.

TESPSA features a triethoxysilyl group that facilitates its attachment to silica surfaces, while the succinic anhydride moiety allows for the covalent binding of amino-terminated molecules through a ring-opening reaction, forming stable amide bonds. This chemical behavior is crucial for creating functionalized surfaces that can interact specifically with biological molecules.

1. Surface Functionalization

TESPSA has been utilized for the functionalization of glass surfaces in biosensor applications. A study demonstrated that antibodies immobilized via TESPSA maintained their specificity for target analytes, indicating that the silane effectively reduces nonspecific binding while promoting specific interactions necessary for biosensing technologies .

2. Biosensor Development

The ability to immobilize biomolecules on surfaces is vital for the development of biosensors. TESPSA's succinic anhydride groups react readily with amines present on proteins and nucleic acids, enabling the creation of highly specific biosensors. For instance, fluorescence microscopy studies confirmed that antibodies attached using TESPSA retained their functional properties without requiring additional passivation steps .

Case Study 1: Antibody Immobilization

In a proof-of-concept study, researchers utilized TESPSA to immobilize antibodies on glass slides. The results showed that the immobilized antibodies successfully bound to their fluorescently labeled targets, demonstrating the effectiveness of TESPSA in maintaining antibody functionality post-immobilization. The study highlighted that no significant loss of specificity occurred during the immobilization process .

Case Study 2: Aptamer-Decorated Nanoparticles

Another study explored the use of TESPSA in stabilizing nanoparticles decorated with aptamers targeting specific cell types. The incorporation of TESPSA improved the colloidal stability of these nanoparticles, which are designed for targeted drug delivery and imaging applications in cancer therapy. The research indicated that TESPSA could enhance the interaction between nanoparticles and biological targets, thereby improving therapeutic efficacy .

Comparative Analysis

The following table summarizes key findings related to TESPSA's biological activity compared to other silane coupling agents:

| Silane Coupling Agent | Functional Group | Application | Key Finding |

|---|---|---|---|

| This compound (TESPSA) | Succinic anhydride | Biosensor surface functionalization | Maintains antibody specificity; enhances binding |

| 3-Aminopropyltriethoxysilane (APTES) | Amino group | General surface modification | Promotes adhesion but less specific than TESPSA |

| Vinyltriethoxysilane (VTES) | Vinyl group | Polymer adhesion | Effective but may lead to increased nonspecific binding |

Eigenschaften

IUPAC Name |

3-(3-triethoxysilylpropyl)oxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O6Si/c1-4-16-20(17-5-2,18-6-3)9-7-8-11-10-12(14)19-13(11)15/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDMUOPCQNLBCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCC1CC(=O)OC1=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10869120 | |

| Record name | 2,5-Furandione, dihydro-3-[3-(triethoxysilyl)propyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear to straw-colored liquid with a mild odor; | |

| Record name | 3-(Triethoxysilyl)propylsuccinic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11433 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

93642-68-3 | |

| Record name | Triethoxysilylpropylsuccinic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93642-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Furandione, dihydro-3-(3-(triethoxysilyl)propyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093642683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Furandione, dihydro-3-[3-(triethoxysilyl)propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Furandione, dihydro-3-[3-(triethoxysilyl)propyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydro-3-[3-(triethoxysilyl)propyl]furan-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.088.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.